molecular formula C21H21ClN4O3 B2876237 2-(4-chlorophenoxy)-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide CAS No. 1396682-59-9

2-(4-chlorophenoxy)-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide

Cat. No.: B2876237
CAS No.: 1396682-59-9
M. Wt: 412.87
InChI Key: HIMIRQPXQUWNCF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines can be synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .

Scientific Research Applications

Synthesis and Structural Characterization

One study outlines the synthesis and detailed spectroscopic and structural analysis of closely related triazole derivatives. Through X-ray diffraction, IR, 1H NMR, and 13C NMR techniques, researchers elucidated the crystal structures, showcasing strong intermolecular hydrogen bonding. These studies provide a foundation for understanding the molecular framework and potential reactivity of compounds including the 2-(4-chlorophenoxy)-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide (Şahin et al., 2014).

Potential Biological Activities

Research on derivatives of 1,2,4-triazole, a core structure in the compound of interest, has shown moderate to good activities against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These findings indicate potential therapeutic applications, particularly in the context of diseases where enzyme inhibition is beneficial (Riaz et al., 2020).

Antimicrobial Applications

Another aspect of research into related compounds involves evaluating their antimicrobial activities. For example, derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide, which share a similar structure with the compound , have been characterized and shown potential as pesticides. This suggests that studying the specific compound could lead to the development of new antimicrobial agents (Olszewska et al., 2009).

Supramolecular Assemblies and Chiroptical Properties

Additionally, studies on compounds with similar structures have explored their solvent-induced chiroptical properties, which are significant for understanding the behavior of such compounds in various solvents. This research can inform applications in materials science, particularly in the creation of chiral materials with specific optical properties (Goto et al., 2002).

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O3/c22-16-8-10-18(11-9-16)29-14-19(27)23-12-13-25-21(28)26(17-4-2-1-3-5-17)20(24-25)15-6-7-15/h1-5,8-11,15H,6-7,12-14H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMIRQPXQUWNCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CCNC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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